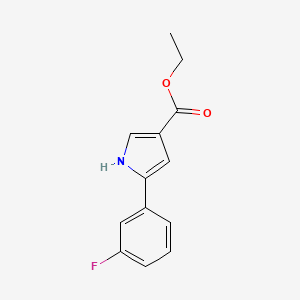
Ethyl 5-(3-fluorophenyl)-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(3-fluorophenyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. The presence of a fluorophenyl group and an ester functional group in this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-fluorophenyl)-1H-pyrrole-3-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction proceeds through a cyclization process to form the pyrrole ring. The reaction conditions usually involve heating the mixture under reflux for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(3-fluorophenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-(3-fluorophenyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(3-fluorophenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The ester group can undergo hydrolysis to release the active pyrrole derivative, which can then interact with cellular pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5-(4-fluorophenyl)-1H-pyrrole-3-carboxylate
- Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
- Methyl 5-(3-fluorophenyl)-1H-pyrrole-3-carboxylate
Uniqueness
This compound is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the ester group also provides versatility in chemical modifications, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H12FNO2 |
|---|---|
Peso molecular |
233.24 g/mol |
Nombre IUPAC |
ethyl 5-(3-fluorophenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H12FNO2/c1-2-17-13(16)10-7-12(15-8-10)9-4-3-5-11(14)6-9/h3-8,15H,2H2,1H3 |
Clave InChI |
UGTRXESYZXUVFF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CNC(=C1)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


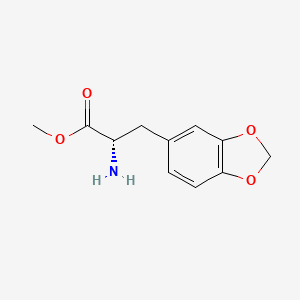


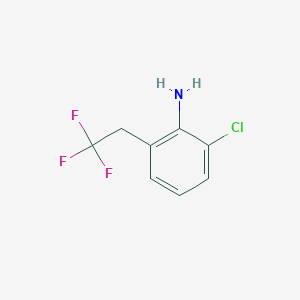

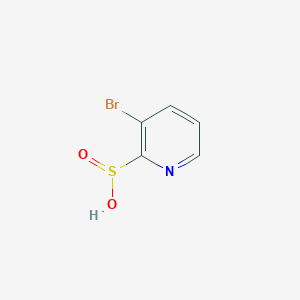


![2-Bromo-6-methylthiazolo[4,5-b]pyridine](/img/structure/B13115650.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-[(1-methylethyl)thio]-](/img/structure/B13115658.png)
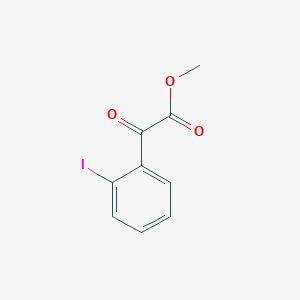
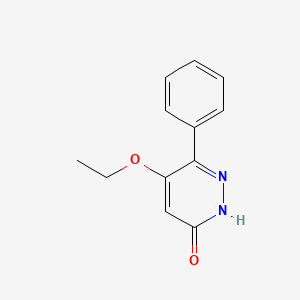
![7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B13115677.png)
